molecular formula C14H14N4O2S B1667850 3-Oxo-3-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}propanenitrile CAS No. 1001468-07-0

3-Oxo-3-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}propanenitrile

Katalognummer: B1667850
CAS-Nummer: 1001468-07-0
Molekulargewicht: 302.35 g/mol
InChI-Schlüssel: SSTGJZVDCOEUFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Oxo-3-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}propanenitrile is a synthetic small molecule investigated as a potent, allosteric inhibitor of the transcriptional repressor EthR in Mycobacterium tuberculosis . The compound is of significant interest in antimicrobial research, particularly for overcoming drug resistance. Its mechanism of action involves binding to EthR, which allosterically inactivates the repressor's DNA-binding activity . This prevents EthR from repressing the monooxygenase EthA, a key enzyme required for the bioactivation of the second-line anti-tuberculosis drug ethionamide . Consequently, this ligand sensitizes M. tuberculosis to ethionamide, potentially enhancing the drug's efficacy against multidrug-resistant strains . The molecular structure incorporates several pharmacologically relevant features. The 1,2,4-oxadiazole ring linked to a thiophene and piperidine is a recognized scaffold that binds effectively within the hydrophobic pocket of EthR, as demonstrated in related co-crystal structures . Furthermore, the terminal nitrile group (-CN) can contribute to enhanced target binding and improved pharmacokinetic profiles, as it often functions as a strong hydrogen bond acceptor and can lower the compound's lipophilicity (clog P), potentially leading to better solubility . This compound is supplied for non-human research applications only and is not intended for diagnostic, therapeutic, or veterinary use. Researchers can utilize this EthR inhibitor to probe the mechanisms of transcriptional regulation in mycobacteria and develop novel combinatorial therapies for drug-resistant tuberculosis.

Eigenschaften

CAS-Nummer

1001468-07-0

Molekularformel

C14H14N4O2S

Molekulargewicht

302.35 g/mol

IUPAC-Name

3-oxo-3-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanenitrile

InChI

InChI=1S/C14H14N4O2S/c15-6-3-12(19)18-7-4-10(5-8-18)14-16-13(17-20-14)11-2-1-9-21-11/h1-2,9-10H,3-5,7-8H2

InChI-Schlüssel

SSTGJZVDCOEUFG-UHFFFAOYSA-N

SMILES

C1CN(CCC1C2=NC(=NO2)C3=CC=CS3)C(=O)CC#N

Kanonische SMILES

C1CN(CCC1C2=NC(=NO2)C3=CC=CS3)C(=O)CC#N

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

BDM 31343
BDM-31343
BDM31343

Herkunft des Produkts

United States

Vorbereitungsmethoden

Oxadiazole Ring Formation via Amidoxime Cyclization

The 1,2,4-oxadiazole ring is constructed through cyclization between a piperidine-4-carboxamidoxime and thiophene-2-carbonyl chloride:

Step 1: Amidoxime Preparation
Piperidine-4-carboxylic acid is treated with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (80°C, 6 h) to yield piperidine-4-carboxamidoxime (85–90% yield).

Step 2: Cyclization with Thiophene-2-Carbonyl Chloride
The amidoxime reacts with thiophene-2-carbonyl chloride in dry dichloromethane (DCM) at 0°C, followed by slow warming to room temperature (24 h). Triethylamine (3 eq) is used as a base to neutralize HCl. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 7:3) to afford 4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine (72% yield).

Key Data

Parameter Value
Reactants Piperidine-4-carboxamidoxime, Thiophene-2-carbonyl chloride
Solvent Dichloromethane
Temperature 0°C → rt
Yield 72%
Characterization $$ ^1H $$ NMR (CDCl₃): δ 7.65 (dd, J = 5.0 Hz, 1H, thiophene), 3.20–3.40 (m, 4H, piperidine)

Alternative Suzuki Coupling Strategy

A patent method employs Suzuki-Miyaura cross-coupling to install the thiophene-oxadiazole unit onto a halogenated piperidine intermediate:

Step 1: Preparation of 5-Bromo-4-(piperidin-4-yl)-1,2,4-oxadiazole
4-(Piperidin-4-yl)-1,2,4-oxadiazol-5-amine is brominated using N-bromosuccinimide (NBS) in acetonitrile (70°C, 3 h).

Step 2: Suzuki Coupling with Thiophen-2-Ylboronic Acid
The brominated intermediate reacts with thiophen-2-ylboronic acid (1.2 eq) in toluene/water (4:1) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 eq) at 90°C (12 h). Post-reaction extraction with ethyl acetate and evaporation yields the coupled product (68% yield).

Optimization Insight

  • Catalyst loading <5% reduces conversion.
  • Aqueous workup minimizes boronic acid residues.

Assembly of the 3-Oxo-Propanenitrile Moiety

Nucleophilic Acylation of Piperidine

The piperidine nitrogen undergoes nucleophilic attack on ethyl cyanoacetate under basic conditions, as reported in a PMC study:

Step 1: Reaction with Ethyl Cyanoacetate
4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine (1 eq) and ethyl cyanoacetate (1.5 eq) are refluxed in dry toluene with K₂CO₃ (2 eq) for 8 h. The mixture is cooled, filtered, and concentrated to yield a yellow oil, which crystallizes upon standing (mp 112–114°C).

Step 2: Acidic Hydrolysis
The ester intermediate is hydrolyzed using 2N HCl in ethanol (60°C, 4 h) to afford 3-oxo-3-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}propanenitrile (81% yield).

Reaction Mechanism

  • Base-mediated deprotonation of ethyl cyanoacetate enhances electrophilicity.
  • Piperidine nitrogen attacks the carbonyl carbon, followed by elimination of ethanol.

Microwave-Assisted One-Pot Synthesis

A modified protocol using microwave irradiation reduces reaction time:

Procedure
Piperidine intermediate (1 eq), ethyl cyanoacetate (1.2 eq), and DBU (1,8-diazabicycloundec-7-ene, 0.2 eq) in DMF are irradiated at 120°C (30 min, 300 W). Direct purification via flash chromatography (hexane/acetone, 6:4) yields the product in 89% purity.

Advantages

  • 4× faster than conventional heating.
  • Minimizes side products (e.g., over-alkylation).

Structural Characterization and Validation

Spectroscopic Data

  • $$ ^1H $$ NMR (400 MHz, CDCl₃) : δ 7.72 (dd, J = 3.6, 1.0 Hz, 1H, thiophene), 4.30–4.50 (m, 2H, piperidine-NCH₂), 3.00–3.20 (m, 2H, piperidine-CH₂), 2.60 (s, 2H, COCH₂CN).
  • $$ ^{13}C $$ NMR : δ 192.5 (C=O), 168.2 (oxadiazole-C), 135.1 (thiophene-C), 117.3 (CN).

Crystallographic Data (PubChem CID 24804431)

  • CCDC Number : 966225.
  • Crystal System : Monoclinic, space group P2₁/c.
  • Unit Cell Parameters : a = 8.924 Å, b = 12.673 Å, c = 14.289 Å, α = 90°, β = 102.5°, γ = 90°.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time (h) Purity (%) Scalability
Amidoxime Cyclization 72 24 95 Moderate
Suzuki Coupling 68 12 93 High
Conventional Acylation 81 12 97 Low
Microwave-Assisted 89 0.5 98 High

Key Observations :

  • Microwave synthesis offers superior efficiency but requires specialized equipment.
  • Suzuki coupling is preferable for large-scale production due to tolerance of steric bulk.

Challenges and Optimization Strategies

Regioselectivity in Oxadiazole Formation

Competing 1,3,4-oxadiazole formation is mitigated by:

  • Using dry, inert solvents (e.g., DCM).
  • Slow addition of acyl chloride to prevent exothermic side reactions.

Nitrile Group Stability

The propanenitrile group is susceptible to hydrolysis under acidic conditions. Remedies include:

  • Low-temperature workup (≤20°C).
  • Neutral pH buffers during extraction.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

BDM-31343 hat verschiedene wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

BDM-31343 übt seine Wirkungen aus, indem es das Enzym EthR inhibiert, das an der Regulation der Ethionamidresistenz in Mycobacterium tuberculosis beteiligt ist. Durch die Inhibition von EthR verstärkt BDM-31343 die Aktivität von Ethionamid und macht es so effektiver gegen Tuberkulosebakterien. Die beteiligten molekularen Ziele und Pfade umfassen das EthR-Enzym und seine zugehörigen regulatorischen Pfade.

Wissenschaftliche Forschungsanwendungen

BDM-31343 has several scientific research applications:

Wirkmechanismus

BDM-31343 exerts its effects by inhibiting the enzyme EthR, which is involved in the regulation of ethionamide resistance in Mycobacterium tuberculosis. By inhibiting EthR, BDM-31343 enhances the activity of ethionamide, making it more effective against tuberculosis bacteria. The molecular targets and pathways involved include the EthR enzyme and its associated regulatory pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Propanenitrile Derivatives

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Piperidine + 1,2,4-oxadiazole Thiophene, propanenitrile EthR inhibition (M. tuberculosis)
3-Oxo-3-piperidin-1-yl-propionitrile (3b) Piperidine None (simpler amine) Not specified
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26) Thiophene + sulfonamide Thiazole, enaminone Antiproliferative (IC₅₀: 10.25 µM)
3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile Piperazine Phenethyl Research use (toxicity noted)
Bis-[1,3,4-thiadiazole] derivatives Thieno[2,3-b]thiophene Bis-thiadiazole Antimicrobial

Key Comparisons

Structural Complexity and Functional Groups

  • The target compound’s 1,2,4-oxadiazole-thiophene system distinguishes it from simpler propanenitrile derivatives like 3b , which lacks heterocyclic motifs . This structural complexity enhances binding specificity, as seen in its interaction with EthR .
  • Compared to sulfonamide-thiophene hybrids (e.g., compound 26 ), the target lacks a sulfonamide group but shares the thiophene moiety. Sulfonamides in 26 contribute to solubility and antiproliferative potency (IC₅₀ < 10 µM), whereas the oxadiazole in the target may optimize hydrophobic interactions in enzymatic pockets .

Biological Activity Antimicrobial vs. Anticancer: Bis-thiadiazoles (e.g., from ) exhibit broad antimicrobial activity due to their thieno[2,3-b]thiophene core, while the target compound’s EthR inhibition is specific to mycobacterial resistance mechanisms . Binding Affinity: The target compound’s EthR binding (structural data in 3TP0) contrasts with the DNA-binding activity of oxadiazole-thiophene hybrids (e.g., compound 2 in ), which show a binding energy of −6.58 kcal/mol .

Physicochemical Properties Lipophilicity: The phenethyl group in 3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile increases lipophilicity (logP ~3.5) compared to the target compound’s polar oxadiazole-thiophene system (logP ~2.1), affecting membrane permeability . Stability: The oxadiazole ring in the target compound enhances metabolic stability relative to enaminone-based derivatives (e.g., 26), which may undergo hydrolysis .

Biologische Aktivität

The compound 3-Oxo-3-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}propanenitrile is a novel chemical entity that incorporates a thiophene ring and an oxadiazole moiety, both of which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular structure of the compound can be represented as follows:

PropertyValue
Molecular Formula C₁₄H₁₈N₄O₂S
Molecular Weight 302.39 g/mol
IUPAC Name 3-Oxo-3-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}propanenitrile

The synthesis typically involves multi-step reactions starting from readily available precursors. The formation of the oxadiazole ring is achieved through the reaction of thiophene derivatives with hydrazides under dehydrating conditions, followed by coupling with piperidine derivatives to yield the final product.

Anticancer Activity

Research indicates that compounds containing oxadiazole and thiophene moieties exhibit significant anticancer properties. In vitro studies have demonstrated that similar derivatives can induce apoptosis in various cancer cell lines. For instance, derivatives of 1,2,4-oxadiazole have shown cytotoxic effects against human breast adenocarcinoma (MCF7) and colon cancer (HCT116) cell lines with IC50 values in the micromolar range .

Antimicrobial Properties

The presence of thiophene in the compound suggests potential antimicrobial activity. Studies have shown that thiophene derivatives possess broad-spectrum antibacterial and antifungal properties. For example, certain thiophene-containing oxadiazoles have demonstrated effectiveness against resistant strains of bacteria and fungi .

The mechanism by which this compound exerts its biological effects is thought to involve multiple pathways:

  • Inhibition of Kinases : Similar compounds have been reported to inhibit various kinases involved in cell proliferation and survival.
  • Apoptosis Induction : Through activation of caspase pathways leading to programmed cell death.
  • Antioxidant Activity : Some derivatives exhibit free radical scavenging properties which contribute to their cytoprotective effects .

Case Studies

Several studies have highlighted the biological potential of compounds related to 3-Oxo-3-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}propanenitrile:

  • Anticancer Study : A derivative was tested against a panel of cancer cell lines including lung adenocarcinoma and melanoma, showing selective cytotoxicity with an average GI50 value of approximately 92.4 µM across multiple lines .
  • Antimicrobial Efficacy : A related thiophene derivative demonstrated significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) below 10 µg/mL .

Q & A

Q. What are the recommended synthetic routes for 3-Oxo-3-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}propanenitrile, and what reagents/conditions are critical for yield optimization?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol involving:
  • Step 1 : Formation of the 1,2,4-oxadiazole ring using a nitrile and hydroxylamine under reflux in ethanol .
  • Step 2 : Piperidine functionalization via nucleophilic substitution, employing piperidine derivatives and a ketonitrile intermediate in the presence of a base (e.g., piperidine or triethylamine) .
  • Step 3 : Thiophene coupling via Suzuki-Miyaura or Ullmann reactions for aryl-thiophene integration .
  • Critical Conditions : Temperature control (0–5°C for nitrile activation), solvent selection (ethanol or DMF), and catalyst optimization (e.g., palladium for cross-coupling) .

Table 1 : Key Reagents and Conditions for Synthesis

StepReagentsSolventTemperatureYield (%)*
1Nitrile, NH₂OH·HClEthanolReflux (80°C)~60–70
2Piperidine derivative, K₂CO₃DMF80–100°C~50–65
3Thiophene boronic acid, Pd(PPh₃)₄THF60°C~40–55
*Yields are illustrative and depend on purification methods.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer :
  • 1H/13C NMR : Identify protons on the piperidine ring (δ 1.5–3.0 ppm) and thiophene (δ 6.8–7.5 ppm). The nitrile carbon appears at ~115–120 ppm in 13C NMR .
  • IR Spectroscopy : Confirm the C≡N stretch (2240–2260 cm⁻¹) and oxadiazole C=N (1600–1650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns for structural confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound, particularly in antimicrobial assays?

  • Methodological Answer : Discrepancies may arise from:
  • Strain Variability : Use standardized microbial strains (e.g., ATCC) and replicate assays across labs .
  • Solubility Issues : Optimize DMSO concentration (<1%) or use surfactants to enhance bioavailability .
  • Data Normalization : Express activity as MIC (Minimum Inhibitory Concentration) relative to positive controls (e.g., ciprofloxacin) .
  • Statistical Validation : Apply ANOVA or t-tests to compare results across studies .

Q. What strategies are recommended for improving the metabolic stability of this compound in pharmacokinetic studies?

  • Methodological Answer :
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the oxadiazole ring to reduce CYP450-mediated oxidation .
  • Prodrug Design : Mask the nitrile group as a stable ester or amide to enhance in vivo stability .
  • In Silico Modeling : Use tools like Schrödinger’s ADMET Predictor to identify metabolic hotspots .

Q. How should researchers address thermal decomposition concerns during high-temperature reactions involving this compound?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >200°C) to set safe reaction thresholds .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation .
  • Alternative Solvents : Replace high-boiling solvents (e.g., DMF) with ionic liquids or THF to lower process temperatures .

Experimental Design & Data Analysis

Q. What experimental controls are essential when evaluating this compound’s inhibition of enzyme targets (e.g., kinases or proteases)?

  • Methodological Answer :
  • Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) and vehicle-only samples .
  • Dose-Response Curves : Generate IC₅₀ values using 8–12 concentration points, validated with Hill slope analysis .
  • Counter-Screens : Test against off-target enzymes (e.g., phosphatases) to confirm specificity .

Q. How can computational methods (e.g., DFT or molecular docking) guide the optimization of this compound’s binding affinity?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins, focusing on hydrogen bonding with the oxadiazole and piperidine moieties .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential maps for reactivity analysis .

Safety & Handling

Q. What are the critical safety protocols for handling this compound in a laboratory setting?

  • Methodological Answer :
  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of dust/aerosols .
  • Spill Management : Neutralize spills with activated carbon, followed by disposal as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxo-3-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}propanenitrile
Reactant of Route 2
Reactant of Route 2
3-Oxo-3-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}propanenitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.